3-(2-(benzo[d][1,3]dioxol-5-ylmethyl)-2H-tetrazol-5-yl)aniline
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Overview
Description
The compound appears to contain a benzo[d][1,3]dioxol-5-ylmethyl group and a 2H-tetrazol-5-yl group attached to an aniline . Benzo[d][1,3]dioxole is a structural motif present in many natural products and synthetic compounds with important pharmaceutical and biological applications .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzo[d][1,3]dioxol-5-ylmethyl group would likely contribute to the aromaticity of the compound, while the 2H-tetrazol-5-yl group could potentially introduce some polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For instance, the presence of the benzo[d][1,3]dioxol-5-ylmethyl group could potentially increase the compound’s lipophilicity, which could influence its solubility and reactivity .Scientific Research Applications
DNA-binding Studies and Antioxidant Activities
Research on silver(I) complexes containing bis(2-benzimidazolyl)aniline derivatives has shown that these compounds exhibit DNA-binding properties through intercalation and demonstrate significant antioxidant activities. This suggests that related aniline derivatives could also be explored for their potential in therapeutic applications, such as in the development of new antioxidant agents or as part of DNA-targeted treatments (Wu et al., 2014).
Fluorescent Chemosensors
Aniline derivatives have been used to create efficient chemosensors for detecting metal ions. For instance, anthracene and pyrene-bearing imidazoles have demonstrated high selectivity and sensitivity towards aluminum ions in aqueous solutions. This indicates that complex aniline derivatives could be applied in the development of new materials for environmental monitoring or biomedical diagnostics (Shree et al., 2019).
Synthesis of Biologically Active Compounds
The creation of novel 2,5-substituted-1,3,4 oxadiazole derivatives from aniline substrates has demonstrated potential in the development of compounds with antidiabetic, anti-inflammatory, and anticancer activities. This highlights the role of aniline derivatives in pharmaceutical research, where such compounds could be precursors for a wide range of therapeutic agents (Kavitha et al., 2016).
Catalytic Applications
The catalytic properties of aniline derivatives have been explored in various chemical reactions. For example, Rh(III)-catalyzed C-H amidation of aniline derivatives has been used for the production of diamine and benzimidazole derivatives, showcasing the utility of aniline compounds in facilitating complex chemical transformations (Khake & Chatani, 2020).
Antiprotozoal and Antimicrobial Activities
Benzoxazole derivatives, incorporating aniline structures, have shown promising antiprotozoal and antimicrobial activities. This suggests that aniline derivatives could serve as key scaffolds in the design and synthesis of new drugs targeting infectious diseases (Abdelgawad et al., 2021).
Future Directions
properties
IUPAC Name |
3-[2-(1,3-benzodioxol-5-ylmethyl)tetrazol-5-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c16-12-3-1-2-11(7-12)15-17-19-20(18-15)8-10-4-5-13-14(6-10)22-9-21-13/h1-7H,8-9,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJYURJLXXNUBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3N=C(N=N3)C4=CC(=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(benzo[d][1,3]dioxol-5-ylmethyl)-2H-tetrazol-5-yl)aniline |
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